3-Hydroxy-1-(2-methoxyethyl)-3-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-ylmethyl)piperidin-2-one
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Overview
Description
“3-Hydroxy-1-(2-methoxyethyl)-3-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-ylmethyl)piperidin-2-one” is a complex organic compound that belongs to the class of piperidin-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-Hydroxy-1-(2-methoxyethyl)-3-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-ylmethyl)piperidin-2-one” typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the piperidin-2-one core through cyclization reactions.
Step 2: Introduction of the hydroxy group at the 3-position via hydroxylation reactions.
Step 3: Attachment of the 2-methoxyethyl group through alkylation reactions.
Step 4: Incorporation of the tetrahydropyrido[4,3-b]indole moiety via condensation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
“3-Hydroxy-1-(2-methoxyethyl)-3-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-ylmethyl)piperidin-2-one” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of “3-Hydroxy-1-(2-methoxyethyl)-3-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-ylmethyl)piperidin-2-one” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
Pathways: Influence on biochemical pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-1-(2-methoxyethyl)-3-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-ylmethyl)piperidin-2-one: can be compared with other piperidin-2-one derivatives, such as:
Uniqueness
The uniqueness of “this compound” lies in its specific functional groups and structural features, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
3-hydroxy-1-(2-methoxyethyl)-3-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-ylmethyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-26-12-11-23-9-4-8-20(25,19(23)24)14-22-10-7-18-16(13-22)15-5-2-3-6-17(15)21-18/h2-3,5-6,21,25H,4,7-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHOGROIJSMHIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC(C1=O)(CN2CCC3=C(C2)C4=CC=CC=C4N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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